{[(2-Bromocyclohexyl)oxy]methyl}benzene
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Overview
Description
{[(2-Bromocyclohexyl)oxy]methyl}benzene is an organic compound with the molecular formula C13H17BrO It is characterized by the presence of a bromocyclohexyl group attached to a benzene ring through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Bromocyclohexyl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-bromocyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzyl alcohol} + \text{2-Bromocyclohexanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[(2-Bromocyclohexyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclohexyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted benzene compounds.
Scientific Research Applications
{[(2-Bromocyclohexyl)oxy]methyl}benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2-Bromocyclohexyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine atom in the cyclohexyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
- {[(2-Chlorocyclohexyl)oxy]methyl}benzene
- {[(2-Fluorocyclohexyl)oxy]methyl}benzene
- {[(2-Iodocyclohexyl)oxy]methyl}benzene
Uniqueness
{[(2-Bromocyclohexyl)oxy]methyl}benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds with different halogen atoms.
Properties
Molecular Formula |
C13H17BrO |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
(2-bromocyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI Key |
HGWWPANMVXTYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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